5-cyclopropyl-4-iodo-1,3-oxazole
Description
Properties
CAS No. |
2751621-76-6 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
A highly efficient route involves the Sonogashira coupling of 4-iodoisoxazole derivatives with terminal alkynes. In a representative study, 5-cyclopropyl-4-iodo-3-phenylisoxazole (3c ) was synthesized via a Pd(PPh₃)₂Cl₂/CuI catalytic system under optimized conditions.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst : CuI (10 mol%)
-
Base : Et₃N (2 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 80°C
Mechanistic Insights
The reaction proceeds through oxidative addition of Pd⁰ to the C–I bond, forming a Pd(II) intermediate. Subsequent transmetallation with a copper acetylide and reductive elimination yields the coupled product.
Scalability
Gram-scale reactions demonstrated robustness, maintaining >90% yield without requiring inert atmospheres.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the introduction of cyclopropyl groups via boronic acid partners. A protocol using Pd(dppf)Cl₂ achieved coupling between 4-iodo-1,3-oxazole and cyclopropylboronic acid.
Reaction Conditions
-
Catalyst : Pd(dppf)Cl₂ (3 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : 1,4-Dioxane/Water (4:1)
-
Temperature : 100°C
Key Advantages
-
Tolerance to moisture and oxygen.
-
Compatibility with diverse boronic acids.
Cyclization Strategies
Cyclization of prefunctionalized precursors offers an alternative pathway to access the oxazole ring.
DAST-Mediated Cyclization
Diethylaminosulfur trifluoride (DAST) facilitates cyclization of β-hydroxy amides into oxazoles. While specific data for 5-cyclopropyl-4-iodo-1,3-oxazole are limited, analogous syntheses highlight DAST’s utility in forming oxygen-containing heterocycles.
Typical Protocol
-
Substrate : β-Hydroxy amide with iodinated and cyclopropane side chains.
-
Reagent : DAST (1.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature.
-
Yield : ~70–80% (estimated from related studies).
Limitations
-
Sensitivity to moisture.
-
Requires strict temperature control.
Optimization of Reaction Parameters
Solvent and Base Screening
The choice of solvent and base significantly impacts cross-coupling efficiency. For Sonogashira reactions, polar aprotic solvents like DMF outperform THF or toluene, enhancing Pd catalyst activity. Similarly, Et₃N proved superior to DIPEA or n-butylamine in deprotonating terminal alkynes.
Table 1: Solvent Effects on Sonogashira Coupling
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 98 | 8 |
| THF | 45 | 12 |
| Toluene | 30 | 15 |
Table 2: Base Screening for Sonogashira Coupling
| Base | Yield (%) |
|---|---|
| Et₃N | 98 |
| DIPEA | 25 |
| n-Butylamine | 18 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been proposed for oxazole derivatives, enabling:
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-cyclopropyl-4-azido-1,3-oxazole, while oxidation with hydrogen peroxide could produce this compound N-oxide.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
5-Cyclopropyl-4-iodo-1,3-oxazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, such as:
- Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles, which can lead to the formation of derivatives with varied biological activities.
- Oxidation and Reduction Reactions : The oxazole ring can be oxidized or reduced, providing pathways to synthesize new compounds with desired properties.
- Cycloaddition Reactions : This compound can undergo cycloaddition, creating new ring structures that may exhibit interesting chemical behavior.
Table 1 summarizes the types of reactions and common reagents used with this compound:
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium cyanide | 5-Cyclopropyl-4-azido-1,3-oxazole |
| Oxidation | Hydrogen peroxide | N-Oxide derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms of the compound |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that derivatives of isoxazoles can inhibit bacterial growth. For example, compounds synthesized from similar frameworks have demonstrated effectiveness against pathogens like E. coli and S. aureus .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Isoxazole derivatives have been designed to target specific pathways involved in cancer cell proliferation. For instance, certain analogs have shown promise as inhibitors of key enzymes involved in tumor growth .
Medicinal Chemistry
Drug Development
this compound is being explored as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity while minimizing side effects. Noteworthy applications include:
- Pain Management : Compounds derived from isoxazoles are being studied for their analgesic properties, particularly in targeting nicotinic acetylcholine receptors (nAChR), which are implicated in various central nervous system disorders .
Table 2 lists some notable derivatives and their reported activities:
| Compound Derivative | Activity | Reference |
|---|---|---|
| 5-Cyclopropyl-4-chloroisoxazole | Antimicrobial | |
| 5-Cyclopropylisoxazole analogs | Anticancer | |
| N-Benzyl-5-cyclopropyl-isoxazole derivatives | Herbicidal |
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to serve as a versatile building block facilitates the synthesis of various materials used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Oxazoles
- 5-(4-Bromophenyl)-1,3-Oxazole Derivatives: Bromine-substituted analogs (e.g., OXL-1 to OXL-6) exhibit aromatase inhibition, with docking studies suggesting bromine’s role in enhancing binding to cytochrome P450 (CYP19A1) .
- 4-Ethyl-5-Iodo-1,3-Oxazole: Replacing cyclopropyl with ethyl (C5H6INO) reduces steric hindrance, which may improve metabolic stability but diminish target specificity due to decreased rigidity .
Alkyl and Aryl Substituents
- 4-Isopropyl-1,3-Oxazoles: Derivatives with isopropyl groups demonstrate antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli) and antibiofilm effects (MBIC: 16–128 µg/mL) .
- 5-(omega-Aryloxyalkyl) Oxazoles: These derivatives enhance brain-derived neurotrophic factor (BDNF) production (EC50: 7.9 µM for lead compounds) via aryloxyalkyl side chains .
Q & A
Q. What are the standard synthetic routes for preparing 5-cyclopropyl-4-iodo-1,3-oxazole?
The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) iodination at the 4-position of the oxazole. Cyclopropane groups can be introduced via Friedel-Crafts alkylation or cycloaddition reactions using cyclopropane precursors like cyclopropylboronic acids . Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation. For example, iodination of 5-cyclopropyl-1,3-oxazole derivatives in dichloromethane at 0°C yields the 4-iodo-substituted product . Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm, while the oxazole ring protons resonate at δ 6.5–8.5 ppm) .
- FT-IR : Stretching vibrations for C-I (500–600 cm) and C-O (1200–1300 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS or GC-EI-MS determines molecular ion peaks (e.g., [M+H]+ at m/z 262.97 for CHINO) and fragmentation patterns .
- RP-HPLC : Purity assessment (>95% purity is typical for research-grade compounds) .
Q. How is cytotoxicity evaluated for oxazole derivatives like this compound?
The Daphnia magna bioassay is a cost-effective model for preliminary cytotoxicity screening. Test compounds are dissolved in DMSO and diluted in freshwater, with mortality rates measured after 24–48 hours. LC values are calculated using probit analysis . For mammalian cell lines (e.g., HEK293 or HeLa), MTT assays assess mitochondrial activity post-48-hour exposure, with IC values indicating potency .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
Systematic SAR studies reveal that:
- Electron-withdrawing groups (e.g., -CF at the 2-position) increase enzymatic inhibition by enhancing electrophilicity .
- Cyclopropyl ring substitution : Fluorinated cyclopropanes improve metabolic stability but reduce solubility .
- Iodine replacement : Bromine or chlorine at the 4-position alters reactivity (e.g., Br enables Suzuki coupling for further derivatization) .
| Analog | Substituent | IC (μM) | Key Observation |
|---|---|---|---|
| This compound | -I | 12.5 | Baseline activity |
| 5-Cyclopropyl-4-bromo-1,3-oxazole | -Br | 8.2 | Improved binding affinity |
| 5-(Trifluorocyclopropyl)-4-iodo-1,3-oxazole | -CF | 5.6 | Enhanced metabolic stability |
Data adapted from interaction studies .
Q. What strategies resolve contradictions in reported cytotoxicity data for oxazole derivatives?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., consistent DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Cell line specificity : Validate findings across multiple lines (e.g., HeLa vs. MCF-7) .
- Compound stability : Use stability-indicating HPLC to confirm integrity during assays . For example, 4-iodo derivatives may degrade under UV light, requiring amber vials .
Q. How does this compound interact with biological targets at the molecular level?
The iodine atom acts as a halogen bond donor, interacting with protein backbone carbonyls or histidine residues. Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cytochrome P450 or kinases. Experimental validation via X-ray crystallography (using SHELX for refinement ) confirms interactions, as seen in FXR receptor binding studies . Covalent bonding via the iodine atom is rare but observed in selenocysteine-containing proteins .
Methodological Considerations
Q. What reaction conditions optimize microwave-assisted synthesis of oxazole derivatives?
Microwave irradiation reduces reaction times from hours to minutes. For cyclopropane introduction:
- Solvent : Acetonitrile or DMF (high dielectric constant for efficient heating).
- Temperature : 120–150°C, monitored via IR thermography.
- Catalyst : Pd(OAc) (5 mol%) for cross-coupling steps . Yields improve from ~40% (conventional heating) to >75% under optimized microwave conditions .
Q. How are computational tools applied to study this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
